REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8](F)=[CH:7][CH:6]=1)[CH3:2].[OH:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([N:17]2[CH:18]=[CH:19][C:14](=[O:13])[CH:15]=[CH:16]2)=[CH:7][CH:6]=1)[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
14.26 g
|
Type
|
reactant
|
Smiles
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OC1=CC=NC=C1
|
Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 500 ml round bottom flask with stirbar was
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Type
|
CUSTOM
|
Details
|
after which time all the starting aryl fluoride was consumed
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature and with stirring ice and water
|
Type
|
ADDITION
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Details
|
was added in porions
|
Type
|
CUSTOM
|
Details
|
The precipitated product was isolated by suction filtration
|
Type
|
WASH
|
Details
|
washed well with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Material recrystallized from toluene
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)N1C=CC(C=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |